molecular formula C14H15N3 B13327356 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13327356
M. Wt: 225.29 g/mol
InChI Key: BSVFQQSDKDZEID-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, magnesium, zinc, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

6-phenyl-1-propan-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C14H15N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BSVFQQSDKDZEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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